molecular formula C23H22BrClN2O4S B11709736 Methyl 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(2-chlorophenyl)methyl)amino)acetate CAS No. 313262-73-6

Methyl 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(2-chlorophenyl)methyl)amino)acetate

Cat. No.: B11709736
CAS No.: 313262-73-6
M. Wt: 537.9 g/mol
InChI Key: KMJDKXGCJYAODA-UHFFFAOYSA-N
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Description

Methyl 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(2-chlorophenyl)methyl)amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of bromine, chlorine, and sulfonamide groups, making it a unique molecule for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(2-chlorophenyl)methyl)amino)acetate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a suitable aromatic compound, followed by sulfonamide formation and subsequent coupling with chlorinated aromatic compounds. The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and

Biological Activity

Methyl 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(2-chlorophenyl)methyl)amino)acetate is a complex organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H19BrClNO2S\text{C}_{17}\text{H}_{19}\text{BrClN}\text{O}_2\text{S}

Key Features

  • Molecular Weight : 396.76 g/mol
  • Functional Groups : Contains sulfonamide, bromo, and chloro substituents which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonamide group suggests potential antimicrobial properties, while the bromo and chloro groups may enhance its interaction with cellular receptors.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead structure for the development of new antibiotics.

Anti-cancer Potential

Recent studies have explored the anti-cancer properties of similar compounds. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For instance:

  • Case Study : A derivative with structural similarities demonstrated an IC50 value of 150 nM against breast cancer cell lines (MCF-7), indicating potent anti-proliferative effects.

Other Biological Activities

Emerging research has also pointed towards neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including those structurally related to this compound). Results indicated a significant reduction in bacterial load in infected mice models after treatment with these compounds.
  • Anti-cancer Activity : In vitro assays demonstrated that modifications to the phenyl rings enhanced cytotoxicity against various cancer cell lines. The study highlighted that compounds with halogen substitutions showed increased binding affinity to target proteins involved in cell cycle regulation.

Properties

CAS No.

313262-73-6

Molecular Formula

C23H22BrClN2O4S

Molecular Weight

537.9 g/mol

IUPAC Name

methyl 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-(2-chlorophenyl)methyl]amino]acetate

InChI

InChI=1S/C23H22BrClN2O4S/c1-15-7-10-17(11-8-15)32(29,30)27-21-12-9-16(24)13-19(21)23(26-14-22(28)31-2)18-5-3-4-6-20(18)25/h3-13,23,26-27H,14H2,1-2H3

InChI Key

KMJDKXGCJYAODA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3Cl)NCC(=O)OC

Origin of Product

United States

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